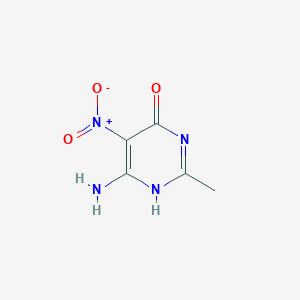

6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

4-amino-2-methyl-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAULKXZSWRUXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400094 | |

| Record name | 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3346-57-4 | |

| Record name | 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one typically involves the nitration of 2-methylpyrimidin-4(3H)-one followed by amination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium or platinum catalyst.

Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as halides, alkoxides, or thiolates under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated or other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Nitro vs. Nitroso Groups

- 6-Amino-2-methyl-5-nitroso-4(1H)-pyrimidinone (CAS 2209-72-5): Formula: C₅H₆N₄O₂; MW: 154.13 g/mol . The nitroso group (-NO) at position 5 introduces distinct reactivity, such as participation in tautomerism and redox reactions, compared to the nitro group (-NO₂) in the target compound. Nitroso derivatives are often intermediates in the synthesis of azo compounds . Spectroscopic Data: NMR chemical shifts for nitroso-containing analogs (e.g., δ 8.2–8.5 ppm for aromatic protons) differ significantly from nitro-substituted compounds due to electronic effects .

Nitro Group Retention

- The nitro group at position 5 aligns with the target compound, but the absence of an amino group at position 6 alters hydrogen-bonding capacity .

Substituent Variations at Position 2

Methyl vs. Dimethylamino Groups

- This substitution may enhance interactions with biological targets requiring cationic or hydrogen-bonding motifs .

Methyl vs. Methoxy Groups

- 6-Amino-2-methoxy-5-methyl-3H-pyrimidin-4-one (CAS 52386-30-8): The methoxy group (-OCH₃) is electron-withdrawing, reducing electron density at the pyrimidinone ring compared to the methyl group. This could alter reactivity in electrophilic substitution reactions .

Functional Group Modifications at Position 6

- 6-Amino-5-nitroso-3-methyluracil (CAS 61033-04-3): Formula: C₅H₆N₄O₃; MW: 186.13 g/mol . The uracil backbone (with a carbonyl group at position 2) contrasts with the pyrimidinone structure. Uracil derivatives are often associated with nucleobase analog activity, suggesting divergent biological applications compared to the target compound .

Physicochemical and Spectral Comparisons

Key Physical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | Notable Substituents |

|---|---|---|---|

| Target Compound | ~183.13* | Moderate in polar solvents | -NO₂, -CH₃, -NH₂ |

| 6-Amino-2-methyl-5-nitroso analog | 154.13 | Higher in DMSO/DMF | -NO, -CH₃, -NH₂ |

| 4-Phenyl analog (C₁₁H₉N₃O₃) | 231.21 | Low in water | -NO₂, -C₆H₅, -NH₂ |

*Estimated based on structural analogs.

NMR Chemical Shifts

- Target Compound: Expected deshielding at H-5 due to the nitro group (δ ~8.5–9.0 ppm for aromatic protons), similar to nitropyrimidinones in and .

- Nitroso Analog : Downfield shifts for H-5 (δ ~8.2–8.5 ppm) due to nitroso’s weaker electron-withdrawing effect compared to nitro .

Biological Activity

6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 183.15 g/mol

The presence of an amino group, a methyl group, and a nitro group on the pyrimidine ring contributes to its unique reactivity and biological properties.

The biological activity of 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one involves several mechanisms:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, including mitogen and stress-activated protein kinase-1 (MSK-1). This inhibition can lead to reduced inflammation and cell proliferation, making it a candidate for anti-inflammatory therapies.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth by interfering with nucleic acid synthesis or enzyme function.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one:

Case Studies

Several studies have investigated the biological activity of 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals. The exact mechanism was attributed to its ability to disrupt bacterial nucleic acid synthesis.

- Anti-inflammatory Potential : Research focused on the compound's role as an MSK-1 inhibitor revealed its potential in reducing inflammatory responses in cellular models. This was evidenced by decreased levels of pro-inflammatory cytokines upon treatment with the compound.

- Antitumor Activity : In vitro studies indicated that 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one exhibited cytotoxic effects against certain cancer cell lines, highlighting its potential as an antitumor agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Q & A

Q. What are the optimal synthetic routes for 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one, and how do reaction conditions influence yield?

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:

- NMR:

- ¹H NMR: Identify NH₂ protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- ¹³C NMR: Carbonyl (C=O) appears at δ 165–170 ppm; nitro groups deshield adjacent carbons .

- X-ray Crystallography: Resolve regiochemistry via bond lengths (e.g., C-NO₂ = 1.47 Å) and hydrogen-bonding networks (N–H⋯O interactions) .

- IR: Confirm nitro (1530–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches .

Q. What factors influence the stability of 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one under varying pH and temperature conditions?

Methodological Answer: Stability studies should assess:

- pH Sensitivity:

- Acidic Conditions (pH < 3): Protonation of the amino group leads to decomposition (monitored via HPLC).

- Alkaline Conditions (pH > 9): Nitro group reduction may occur, requiring inert atmospheres .

- Thermal Stability:

- TGA/DSC: Decomposition onset at ~180°C; store below 25°C in desiccated environments .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in 6-amino-2-methylpyrimidin-4(1H)-one derivatives?

Methodological Answer: Computational modeling (DFT) predicts nitration occurs preferentially at the 5-position due to:

- Electron Density: The 5-position is more electron-deficient (MEP analysis) due to adjacent amino and carbonyl groups .

- Resonance Effects: Nitration transition states stabilize via conjugation with the pyrimidine ring . Experimental Validation: Use isotopic labeling (¹⁵N) to track nitro group incorporation via MS/MS .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism):

- Variable-Temperature NMR: Observe coalescence of signals (e.g., NH₂ protons) to identify tautomeric equilibria .

- Solid-State vs. Solution Studies: Compare X-ray (fixed tautomer) with DMSO-dₖ NMR (dynamic equilibrium) . Example: In crystal structures, the keto form dominates, while solution NMR shows enol-keto exchange .

Q. What computational approaches are suitable for predicting the reactivity of 6-amino-2-methyl-5-nitropyrimidin-4(1H)-one in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. ethanol) on reaction pathways.

- DFT Calculations: Optimize transition states for substitutions at the 2-methyl or 5-nitro positions . Validation: Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.